The synthesis of 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multiple steps that include the formation of the pyrazole ring followed by the introduction of the isopropyl group and carboxylic acid functionalities.
Technical details regarding reaction conditions such as temperature, pressure, solvents, and catalysts are critical for optimizing yield and purity .
2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and heterocycles:
These reactions are significant for modifying the compound for various applications in medicinal chemistry .
The mechanism of action for 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid primarily relates to its role as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, this compound may enhance insulin secretion and improve glycemic control in diabetic models.
The process typically involves binding to the active site of DPP-IV, leading to a conformational change that reduces its enzymatic activity. This mechanism has been supported by pharmacological studies demonstrating increased levels of incretin hormones following administration .
2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has notable applications in scientific research:
This compound exemplifies the importance of heterocyclic chemistry in developing new therapeutic agents with specific biological activities.
Pyrazolo[1,5-a]pyrimidines represent a privileged structural class in pharmaceutical development due to their exceptional capacity for target engagement and pharmacokinetic optimization. These bicyclic nitrogen-containing heterocycles exhibit broad bioisosterism with purine bases, enabling them to interact selectively with diverse biological targets such as kinases, GPCRs, and phosphodiesterases [8]. The scaffold's inherent rigidity facilitates precise three-dimensional positioning of pharmacophoric elements, while its hydrogen bonding capacity (through ring nitrogen atoms) supports high-affinity target binding. This versatility is evidenced by its incorporation into therapeutic agents across multiple disease domains, including oncology (e.g., MALT1 inhibitors) and metabolic disorders (e.g., DPP-IV inhibitors for diabetes) [7] [8]. The electron-rich π-system further enables interactions with hydrophobic enzyme pockets, making it indispensable in modern medicinal chemistry campaigns.
Functionalization of the pyrazolo[1,5-a]pyrimidine core at the C6 position with a carboxylic acid group creates a versatile synthetic handle for structural elaboration. This carboxyl moiety enables three critical transformations:
The carboxylic acid's conformational constraint within the bicyclic system restricts rotational freedom compared to flexible alkyl carboxylates, enhancing binding selectivity. This positioning also maintains favorable logD profiles (typically -0.5 to 0.5) despite the polar functional group, as evidenced by analogs like 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (LogP = 1.2) [7]. Computational analyses indicate the protonated carboxyl group forms intramolecular hydrogen bonds with N5 (distance ≈ 2.1 Å), enhancing membrane permeability relative to open-chain carboxylates.
.1.3. Synthetic and Pharmacological Relevance of 2-Isopropyl Substitution Patterns
The introduction of an isopropyl group at the C2 position imparts critical steric and electronic modifications that significantly influence the compound's pharmacological profile. Compared to smaller methyl substituents (as in CAS 739364-95-5), the isopropyl group:
Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Substitution Effects
Position | Substituent | Molecular Weight | Key Properties | Representative CAS |
---|---|---|---|---|
6- | Carboxylic acid | 163.13 (unsubstituted) | Enables diversification via amide coupling | 933754-38-2 [10] |
2- | Methyl | 177.16 | Standard lipophilic group | 739364-95-5 [7] |
2- | Isopropyl | 205.21 | Enhanced steric bulk & stability | 1368058-30-3 [1] [6] |
7- | Isopropyl | 205.21 | Regioisomeric variation | 1367815-84-6 [2] |
The regiochemical specificity of isopropyl placement is pharmacologically critical, as evidenced by distinct biological activities between 2-isopropyl (CAS 1368058-30-3) and 7-isopropyl (CAS 1367815-84-6) isomers [2] [4]. X-ray crystallography studies reveal the 2-isopropyl group protrudes into a hydrophobic subpocket in enzyme binding sites, with its β-branched conformation preventing π-stacking interactions that could promote off-target binding. This substitution pattern has proven particularly valuable in the development of protease inhibitors targeting hematological malignancies, as demonstrated in patent WO2017081641A1 where analogous 2-alkyl groups enhance MALT1 inhibition by >15-fold compared to unsubstituted analogs [8].
Table 2: Key Identifiers for 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
Identifier | Value | Source |
---|---|---|
CAS Number | 1368058-30-3 | [1] [4] [6] |
Molecular Formula | C₁₀H₁₁N₃O₂ | [1] [6] [9] |
Molecular Weight | 205.21-205.22 g/mol | [1] [2] [4] |
Canonical SMILES | CC(C)c1cc2ncc(C(=O)O)cn2n1 | [1] [6] |
Alternative SMILES | O=C(C1=CN2C(N=C1)=CC(C(C)C)=N2)O | [4] |
InChIKey | NJSMULTVZOHVII-UHFFFAOYSA-N | [1] [6] |
MDL Number | MFCD22057124 | [1] [4] [9] |
The synthetic accessibility of this building block is evidenced by its commercial availability from multiple specialty chemical suppliers (e.g., Fluorochem, BLD Pharmatech, Kishida Chemical) in quantities from 100mg to 1g [1] [3] [9]. Current research applications focus on its incorporation as a key intermediate in the synthesis of targeted protein degraders and covalent enzyme inhibitors, leveraging both the reactivity of the carboxyl group and the optimized steric profile conferred by the isopropyl substituent.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7